molecular formula C18H16N2O3S B5849847 methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate

methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate

Cat. No. B5849847
M. Wt: 340.4 g/mol
InChI Key: QAQLWSZEGAVSBN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, also known as MCB, is a synthetic compound that has been widely used in scientific research. MCB is a member of the thioamides family and has been studied for its potential applications in various fields, including drug discovery, cancer research, and materials science.

Scientific Research Applications

Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been widely used in scientific research due to its potential applications in various fields. In drug discovery, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells. In materials science, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is not fully understood. However, it is believed that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate exerts its effects by binding to target proteins and enzymes. For example, in the case of carbonic anhydrase, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate binds to the active site of the enzyme and inhibits its activity. In the case of cancer cells, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate induces cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate inhibits the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been shown to induce cell death in cancer cells by activating various signaling pathways. In animal studies, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. This makes methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is its potential toxicity. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to be toxic to some cell lines, and caution should be taken when handling methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments.

Future Directions

There are several future directions for the study of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate. One area of research is the development of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate-based materials for various applications, such as drug delivery and catalysis. Another area of research is the study of the mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which could lead to the development of more potent and selective inhibitors of target proteins and enzymes. Additionally, the anticancer properties of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate could be further explored, and its potential as a cancer therapy could be investigated.

Synthesis Methods

The synthesis of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate involves the reaction between 2-aminobenzoic acid and cinnamoyl chloride in the presence of carbon disulfide. The reaction leads to the formation of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which is then purified using column chromatography. The yield of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is around 50%, and the purity can be increased by further purification.

properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17(22)14-9-5-6-10-15(14)19-18(24)20-16(21)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,19,20,21,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQLWSZEGAVSBN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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